molecular formula C7H8N2O4S B1361552 N-Methyl-4-nitrobenzenesulfonamide CAS No. 6319-45-5

N-Methyl-4-nitrobenzenesulfonamide

Cat. No.: B1361552
CAS No.: 6319-45-5
M. Wt: 216.22 g/mol
InChI Key: IHIJFQRUYCEKCZ-UHFFFAOYSA-N
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Description

N-Methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H8N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a nitro group at the para position and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-4-nitrobenzenesulfonamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzenesulfonamide. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or thiols to form corresponding substituted products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

    Reduction: N-Methyl-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its sulfonamide group.

    Medicine: Derivatives of this compound are explored for their potential pharmacological activities, including antibacterial and antifungal properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-4-nitrobenzenesulfonamide primarily involves its ability to interact with biological molecules through its sulfonamide and nitro groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

    N-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzenesulfonamide: Lacks the methyl group on the nitrogen, which can affect its solubility and reactivity.

    N,N-Dimethyl-4-nitrobenzenesulfonamide: Contains an additional methyl group, which can influence its steric properties and reactivity.

Uniqueness: N-Methyl-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro and methyl groups, which confer specific reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

N-methyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJFQRUYCEKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283359
Record name N-Methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-45-5
Record name 6319-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-nitrobenzenesulfonyl chloride (5 g, 22.56 mmol) in ether (250 ml), methylamine (5 ml, 40% aq. solution, 56.4 mmol) was added, and the mixture was stirred at room temperature. After 16 hr. the reaction mixture was concentrated to remove the solvent and the residue was resuspended in methylene chloride. After washing with 2N HCl and brine, the organic fractions were dried (MgSO4), filtered and concentrated to give N-methyl-4-nitrobenzenesulfonamide (4.8 g, 98%): mp (DSC) 109° C. Anal Calc'd. for C7H8N2O4S: C, 38.89; H, 3.73; N, 12.96. Found: C, 38.83; H, 3.72; N, 12.96.
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5 g
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5 mL
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250 mL
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Synthesis routes and methods II

Procedure details

To an ice cold solution of 4-nitrobenzenesulfonyl chloride (2.7 g, 12 mmol) and triethylamine (27 mmol) in 60 mL of dry THF was added methylamine (8 mL of a 2 M solution in THF, 16 mmol). The mixture was stirred at room temperature overnight. Brine was added and the reaction solution was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate, filtered, and evaporated to yield 4-nitrobenzenesulfonic acid methylamide as an oil. The crude material was used in the subsequent reaction without further purification.
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Synthesis routes and methods III

Procedure details

Methylamine (2 M in tetrahydrofuran) (24 mL, 47.5 mmol) was added to an ambient temperature solution of p-nitrobenzenesulfonyl chloride (3.5 g, 15.8 mmol) in tetrahydrofuran (30 mL). After stirring at ambient temperature for 30 min, the reaction mixture was poured into water and extracted with ethyl aceate. The organic phase was dried (magnesium sulfate) and concentrated to afford N-methyl-4-nitrobenzenesulfonamide which was used without further purification.
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24 mL
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3.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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